molecular formula C13H16N2O2 B6631100 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide

Cat. No. B6631100
M. Wt: 232.28 g/mol
InChI Key: DZJBXCDGTLDTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide, also known as MIADMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. MIADMA has been found to possess unique properties that make it an attractive candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to have a low toxicity profile, making it a safer alternative to other drugs that are currently used in cancer treatment.

Advantages and Limitations for Lab Experiments

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for use in various experiments. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is also relatively inexpensive compared to other compounds that are used in cancer research. However, one limitation of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various experiments.

Future Directions

There are several future directions for research on 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide. One area of research is in the development of new drugs that are based on the structure of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide. These drugs could be used in the treatment of various diseases, including cancer and inflammation. Another future direction is in the development of new methods for synthesizing 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide that are more efficient and cost-effective. Finally, research is needed to fully understand the mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide so that it can be optimized for use in various experiments.

Synthesis Methods

The synthesis of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide can be achieved using various methods, including the reaction of 5-methoxyindole with N,N-dimethylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide as a white crystalline solid with a high yield. Other methods of synthesis include the use of alternative reagents and catalysts, such as boron trifluoride etherate.

Scientific Research Applications

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide has been found to possess significant anti-tumor and anti-inflammatory properties, making it a potential candidate for use in the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(2)13(16)6-9-8-14-12-5-4-10(17-3)7-11(9)12/h4-5,7-8,14H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJBXCDGTLDTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylacetamide

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